molecular formula C20H15Cl2N3O2 B11522205 N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11522205
M. Wt: 400.3 g/mol
InChI Key: NXTMNKLGQUJEDJ-WYMPLXKRSA-N
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Description

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a naphthyl group, and a hydrazinyl-oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide typically involves a multi-step process. One common method starts with the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with naphthaldehyde in the presence of a base to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide
  • N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(phenyl)ethylidene]hydrazinyl}-2-oxoacetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-2-oxoacetamide is unique due to the presence of both dichlorophenyl and naphthyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups sets it apart from similar compounds and enhances its versatility in various research fields.

Properties

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-1-naphthalen-2-ylethylideneamino]oxamide

InChI

InChI=1S/C20H15Cl2N3O2/c1-12(14-7-6-13-4-2-3-5-15(13)10-14)24-25-20(27)19(26)23-18-11-16(21)8-9-17(18)22/h2-11H,1H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

NXTMNKLGQUJEDJ-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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